REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([Cl:9])[CH:5]=[C:4]([F:10])[C:3]=1[CH3:11].S(=O)(=O)(O)O.[N+:17]([O-])([O-:19])=[O:18].[K+]>>[F:1][C:2]1[C:7]([F:8])=[C:6]([Cl:9])[C:5]([N+:17]([O-:19])=[O:18])=[C:4]([F:10])[C:3]=1[CH3:11] |f:2.3|
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Name
|
2,3,6-trifluoro-4-chlorotoluene
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC(=C1F)Cl)F)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
potassium nitrate
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 15 minutes under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the extract is washed with a saturated aqueous solution of sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water and dried
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |